![molecular formula C18H12ClN3OS2 B2559953 2-{[5-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-phenylethan-1-one CAS No. 690961-69-4](/img/structure/B2559953.png)
2-{[5-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-phenylethan-1-one
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Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives and triazolothiadiazines involves various synthetic approaches . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles and triazolothiadiazines are diverse and depend on the specific compound and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles and triazolothiadiazines depend on their specific structure. For example, they can have hydrogen bond accepting and donating characteristics .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antimicrobial properties. Some of these derivatives exhibit good or moderate activities against microorganisms .
- The compound’s structural features make it a promising candidate for drug development in areas such as analgesics, antiseptics, antioxidants, anti-inflammatory agents, and more .
- Molecular simulations revealed favorable binding patterns, suggesting its potential as an antileishmanial agent .
- Conazoles, a major class of azole-based drugs, are used for crop protection against fungal pathogens .
Antimicrobial Activities
Medicinal Chemistry
Antiparasitic Activity
Cytotoxicity and Anticancer Potential
Crop Protection
Heterocyclic Synthesis Methods
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS2/c19-14-8-6-12(7-9-14)15-10-24-17-20-21-18(22(15)17)25-11-16(23)13-4-2-1-3-5-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIOQTCGYZGITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-phenylethan-1-one |
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